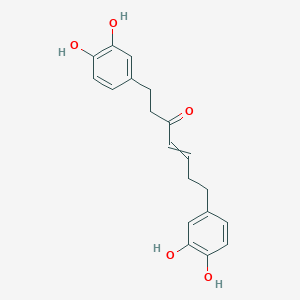![molecular formula C80H72O38 B15146234 Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)
Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate; acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate involves multiple steps, starting from the preparation of the benzofuran and xanthene precursors. The key steps include:
Formation of Benzofuran Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Formation: The spiro linkage is formed through a nucleophilic substitution reaction, where the benzofuran and xanthene units are connected.
Acetylation: The final step involves the acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction time and increase yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
2’,7’-Dichlorofluorescein Diacetate: Known for its use as a fluorescent probe in biological studies.
Fluorescein Diacetate: Another fluorescent compound used in cell viability assays.
Uniqueness
Acetyloxymethyl 3’,6’-diacetyloxy-2’,7’-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylate is unique due to its spiro structure and multiple acetyl groups, which enhance its stability and reactivity compared to similar compounds.
属性
分子式 |
C80H72O38 |
|---|---|
分子量 |
1641.4 g/mol |
IUPAC 名称 |
acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/2C40H36O19/c1-20(41)50-17-53-36(46)10-7-25-13-30-34(15-32(25)56-23(4)44)58-35-16-33(57-24(5)45)26(8-11-37(47)54-18-51-21(2)42)14-31(35)40(30)29-9-6-27(12-28(29)39(49)59-40)38(48)55-19-52-22(3)43;1-20(41)50-17-53-36(46)10-7-25-12-30-34(15-32(25)56-23(4)44)58-35-16-33(57-24(5)45)26(8-11-37(47)54-18-51-21(2)42)13-31(35)40(30)29-14-27(6-9-28(29)39(49)59-40)38(48)55-19-52-22(3)43/h2*6,9,12-16H,7-8,10-11,17-19H2,1-5H3 |
InChI 键 |
UNDDCRWLSMJTCT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCOC(=O)CCC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=C(C=C(C=C5)C(=O)OCOC(=O)C)C(=O)O4)C=C(C(=C3)OC(=O)C)CCC(=O)OCOC(=O)C.CC(=O)OCOC(=O)CCC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=C(C=CC(=C5)C(=O)OCOC(=O)C)C(=O)O4)C=C(C(=C3)OC(=O)C)CCC(=O)OCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


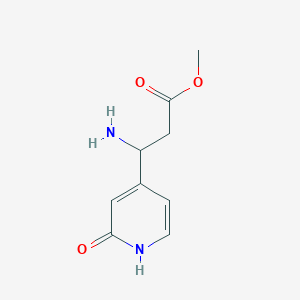
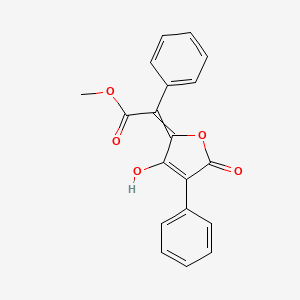
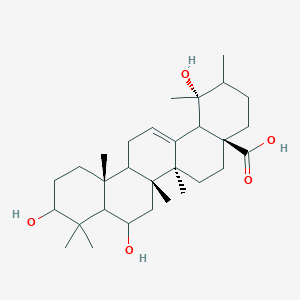
![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
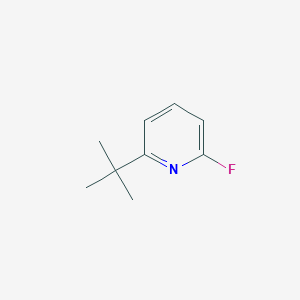
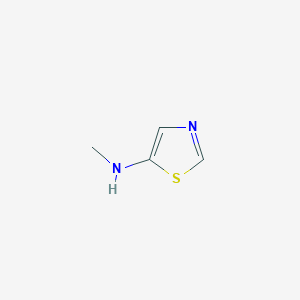
![2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B15146202.png)
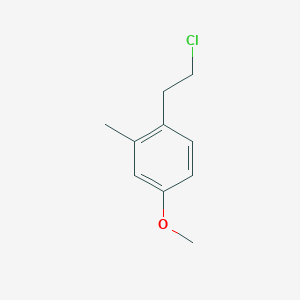
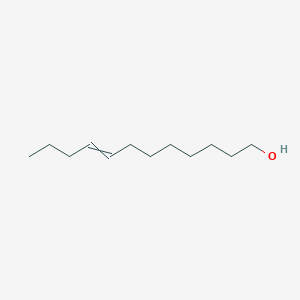
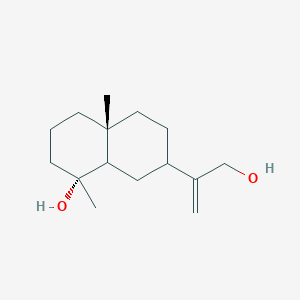
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
